![molecular formula C18H24ClNO3 B593614 25H-NB4OMe (hydrochloride) CAS No. 1566571-54-7](/img/structure/B593614.png)
25H-NB4OMe (hydrochloride)
Overview
Description
25H-NB4OMe (hydrochloride) is an analytical reference standard that is structurally categorized as a phenethylamine . The biological properties of this compound have not been evaluated, although mass spectra characterization has been reported .
Molecular Structure Analysis
The molecular formula of 25H-NB4OMe (hydrochloride) is C18H23NO3 • HCl . The InChi Code is InChI=1S/C18H23NO3.ClH/c1-20-16-6-4-14 (5-7-16)13-19-11-10-15-12-17 (21-2)8-9-18 (15)22-3;/h4-9,12,19H,10-11,13H2,1-3H3;1H .It is a crystalline solid with solubility in DMF: 2 mg/mL, DMSO: 2 mg/mL, Ethanol: 3 mg/mL, and PBS (pH 7.2): 0.25 mg/mL .
Scientific Research Applications
Psychoactive Substance
25H-NBOMe is a new psychoactive substance (NPS). The use of these substances is likely to pose a threat to public health because they elicit effects similar to those of known psychoactive substances with similar chemical structures .
Abuse Potential
Data regarding the abuse potential of 25H-NBOMe are lacking. However, studies have evaluated the abuse liability of 25H-NBOMe in rodents .
Rewarding and Reinforcing Effects
The rewarding and reinforcing effects of 25H-NBOMe were evaluated through conditioned place preference (CPP) and self-administration (SA) tests after administration of 25H-NBOMe .
Locomotor Activity
In the locomotor activity test, 25H-NBOMe significantly increased locomotor activity in mice .
Conditioned Place Preference
In the place conditioning test, the 25H-NBOMe (0.1 and 0.5 mg/kg) groups showed a significantly increase in CPP in mice .
Self-Administration
In the SA test, the 25H-NBOMe (0.01 mg/kg) administered group showed a significant increased number of infusions and active lever presses .
Dopamine Levels
To investigate the effects of 25H-NBOMe on the central nervous system, changes in dopamine levels were determined by in vivo microdialysis .
Mechanism of Action
Target of Action
25H-NB4OMe, a new psychoactive substance (NPS), primarily targets the serotonin 2A receptor (5-HT2AR) and serotonin 2C receptor (5-HT2CR) . These receptors are part of the serotonin system, which plays a crucial role in mood regulation and sensory perception.
Mode of Action
The compound interacts with its targets, the 5-HT2AR and 5-HT2CR, as a partial agonist . This means it binds to these receptors and activates them, but not to their full capacity. The activation of these receptors can lead to various physiological and psychological effects, including changes in mood and perception.
Biochemical Pathways
This system is involved in reward, motivation, and motor control among other functions. The compound has been shown to increase dopamine levels in the central nervous system .
Result of Action
The activation of 5-HT2AR and 5-HT2CR by 25H-NB4OMe can lead to a range of effects. In animal studies, it has been shown to significantly increase locomotor activity and conditioned place preference, suggesting rewarding and reinforcing effects . It also leads to changes in dopamine levels in the central nervous system .
properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3.ClH/c1-20-16-6-4-14(5-7-16)13-19-11-10-15-12-17(21-2)8-9-18(15)22-3;/h4-9,12,19H,10-11,13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFSVOUIUTYBDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCCC2=C(C=CC(=C2)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701342531 | |
Record name | 2-(2,5-Dimethoxyphenyl)-N-(4-methoxybenzyl)ethanamine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701342531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
25H-NB4OMe (hydrochloride) | |
CAS RN |
1566571-54-7 | |
Record name | Benzeneethanamine, 2,5-dimethoxy-N-[(4-methoxyphenyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1566571-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,5-Dimethoxyphenyl)-N-(4-methoxybenzyl)ethanamine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701342531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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